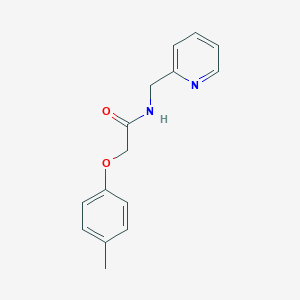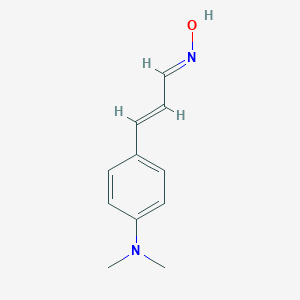![molecular formula C18H12Cl2N2O3S B388481 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388481.png)
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidinedione core, a dichlorohydroxybenzylidene moiety, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione with a sulfurizing agent such as phosphorus pentasulfide (P$_2$S$_5$).
Attachment of the Benzylidene Moiety: The benzylidene group is introduced via a condensation reaction between the pyrimidinedione and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base like sodium hydroxide (NaOH).
Addition of the Methylphenyl Group: The final step involves the alkylation of the intermediate compound with 2-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$) under acidic conditions.
Reduction: Sodium borohydride (NaBH$_4$) or lithium aluminum hydride (LiAlH$_4$) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K$_2$CO$_3$).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the pyrimidinedione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism by which (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the dichloro and hydroxy groups suggests potential interactions with hydrogen bonding sites or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the 2-methylphenyl group.
5-(3,5-dichloro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
The presence of the 2-methylphenyl group in (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structural feature may enhance its interaction with specific molecular targets or improve its stability under certain conditions.
Eigenschaften
Molekularformel |
C18H12Cl2N2O3S |
|---|---|
Molekulargewicht |
407.3g/mol |
IUPAC-Name |
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12Cl2N2O3S/c1-9-4-2-3-5-14(9)22-17(25)12(16(24)21-18(22)26)7-10-6-11(19)8-13(20)15(10)23/h2-8,23H,1H3,(H,21,24,26)/b12-7+ |
InChI-Schlüssel |
KZHAZHRMBIZBFE-KPKJPENVSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C(=O)NC2=S |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B388398.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B388399.png)


![(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388405.png)
![2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B388408.png)
![3-(Dimethylamino)-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388410.png)




![Methyl 3-bromo-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B388418.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B388420.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B388421.png)
